molecular formula C7H12N2S B008525 2-Thiazolamine, 4,5-diethyl- CAS No. 105955-86-0

2-Thiazolamine, 4,5-diethyl-

Cat. No. B008525
M. Wt: 156.25 g/mol
InChI Key: JYHVHVQRSULLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 4,5-diethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 2-Thiazolamine, 4,5-diethyl- is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling pathways.

Biochemical And Physiological Effects

2-Thiazolamine, 4,5-diethyl- has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory disorders. It has also been found to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, it has been found to have anti-tumor properties, making it a potential treatment option for various types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its low toxicity. It has been found to have minimal side effects, making it a safe option for researchers to use. Additionally, it is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers.
One of the limitations of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific cellular processes.

Future Directions

There are many potential future directions for research on 2-Thiazolamine, 4,5-diethyl-. One area of research could focus on identifying the specific cellular processes that are targeted by the compound. This could help researchers design experiments that are more targeted and effective.
Another area of research could focus on developing new methods for synthesizing the compound. This could help improve the yield and purity of the product, making it more cost-effective for researchers to use.
Finally, research could focus on identifying new applications for 2-Thiazolamine, 4,5-diethyl-. For example, it could be used in the development of new treatments for various inflammatory disorders or neurological disorders. It could also be used in the development of new cancer treatments.

Scientific Research Applications

2-Thiazolamine, 4,5-diethyl- has been used in a variety of scientific research applications. It has been found to have antimicrobial properties and has been used to study the effects of various microorganisms on human health. It has also been used in cancer research, where it has been found to have anti-proliferative effects on cancer cells. Additionally, it has been used in the study of neurological disorders, where it has been found to have neuroprotective effects.

properties

CAS RN

105955-86-0

Product Name

2-Thiazolamine, 4,5-diethyl-

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

4,5-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9)

InChI Key

JYHVHVQRSULLBJ-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=N1)N)CC

Canonical SMILES

CCC1=C(SC(=N1)N)CC

synonyms

2-Thiazolamine, 4,5-diethyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above prepared 4-ethyl-5-ethynyl-thiazol-2-ylamine (0.255 g, 1.675 mmol) was dissolved in 8 mL of ethyl acetate and hydrogenated over 0.125 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Ceite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=6/4), yielded 0.184 g of the title product as light yellow solid.
Name
4-ethyl-5-ethynyl-thiazol-2-ylamine
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.125 g
Type
catalyst
Reaction Step Three

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